molecular formula C10H12O2 B1357872 7-methoxy-2,3-dihydro-1H-inden-4-ol CAS No. 38998-04-8

7-methoxy-2,3-dihydro-1H-inden-4-ol

Cat. No. B1357872
CAS RN: 38998-04-8
M. Wt: 164.2 g/mol
InChI Key: MUYRQNYFMUEYKP-UHFFFAOYSA-N
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Description

“7-methoxy-2,3-dihydro-1H-inden-4-ol” is a chemical compound with the molecular formula C10H12O2 . It is a derivative of indene, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene .


Molecular Structure Analysis

The molecular structure of “7-methoxy-2,3-dihydro-1H-inden-4-ol” consists of a five-membered ring fused with a six-membered ring, with a methoxy group (-OCH3) attached to the seventh carbon atom and a hydroxyl group (-OH) attached to the fourth carbon atom .

Scientific Research Applications

1. Antihypertensive Activity

7-methoxy-2,3-dihydro-1H-inden-4-ol and its derivatives have been studied for their potential antihypertensive effects. Compounds with similar structures have been shown to exhibit significant activity in reducing blood pressure when administered orally to spontaneously hypertensive rats. These findings indicate the potential of such compounds, including 7-methoxy-2,3-dihydro-1H-inden-4-ol, in the development of antihypertensive drugs (Cassidy et al., 1992).

2. Anticancer Activity

Research has revealed that certain derivatives of 7-methoxy-2,3-dihydro-1H-inden-4-ol exhibit profound anticancer properties. These compounds have been identified to inhibit tumor growth effectively, disrupt tumor vasculature, and show promise as tubulin-binding tumor-vascular disrupting agents. Such compounds demonstrate significant antiproliferative activity and are considered novel classes of anticancer agents (Cui et al., 2017).

3. Anti-Estrogenic Activity

Synthetic variants of 7-methoxy-2,3-dihydro-1H-inden-4-ol have shown notable anti-estrogenic activity. Certain compounds, after specific synthetic modifications, have demonstrated the ability to bind to estrogen receptors with high affinity, surpassing that of estradiol. These findings suggest the potential of such compounds in therapies targeting estrogen receptor-mediated conditions (Jones et al., 1979).

4. Antimicrobial Activity

Compounds structurally related to 7-methoxy-2,3-dihydro-1H-inden-4-ol have been researched for their antimicrobial properties. These compounds, through their interaction with specific microbial components, could serve as the basis for developing new antimicrobial agents. Their structure-activity relationship studies could lead to novel treatments for various infections (Zhang et al., 2015).

Future Directions

The future directions for research on “7-methoxy-2,3-dihydro-1H-inden-4-ol” could involve exploring its potential biological activities, developing efficient synthetic routes, and studying its physical and chemical properties in more detail. Further studies could also investigate its safety profile and potential applications in various fields .

properties

IUPAC Name

7-methoxy-2,3-dihydro-1H-inden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-12-10-6-5-9(11)7-3-2-4-8(7)10/h5-6,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYRQNYFMUEYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCC2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609064
Record name 7-Methoxy-2,3-dihydro-1H-inden-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-2,3-dihydro-1H-inden-4-ol

CAS RN

38998-04-8
Record name 7-Methoxy-2,3-dihydro-1H-inden-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-7-methoxy-1H-inden-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the clear solution of 4,7-Dimethoxyindane (22.5 gm, 0.126 mole) in Methylene chloride (400 ml), added Boron tribromide (12.27 ml, 0.13 mole) at 0° C. After 2 hours stirring at 0-10° C., water (100 ml) was added and then the reaction mixture was extracted with Methylene chloride. The Methylene chloride layer was dried over Sodium sulphate and distilled off to give a crude mass which was purified by column chromatography using 7% Ethyl acetate in Hexane (9.0 gm).
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
12.27 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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